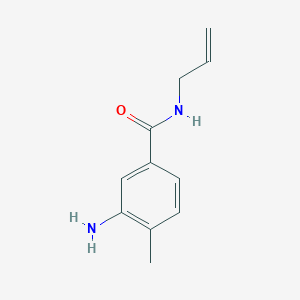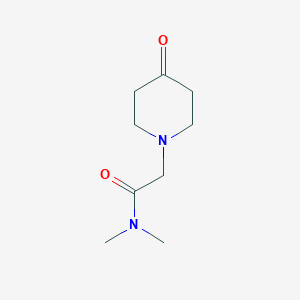
N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide
Vue d'ensemble
Description
N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-tumor properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
Biological Effects of Acetamide Derivatives
A comprehensive review by Kennedy (2001) on the biological effects of acetamide, its mono and dimethyl derivatives, including N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide, underscores their commercial significance and the biological consequences of exposure. The review highlights the variance in biological responses among these chemicals, reflecting their biology and usage. The expansion of information over the years has contributed substantially to understanding their impact on human health, suggesting a necessity for updated evaluations (Kennedy, 2001).
Environmental Toxicology and Advanced Oxidation Processes
Research into the environmental toxicology of acetamide derivatives, including advanced oxidation processes (AOPs) for treating acetaminophen (ACT) in water, which generates various by-products such as acetamide, reveals their environmental impact. The study by Qutob et al. (2022) emphasizes the need for effective degradation methods for these compounds, indicating their potential environmental hazards and the importance of further research to mitigate their effects (Qutob et al., 2022).
Pharmaceutical Applications and Synthesis
The synthesis and pharmacological activities of piracetam, a derivative of this compound, are explored in studies focusing on its role as a nootropic drug. The chemical name 2-oxo-1-pyrrolidine acetamide, related to piracetam, showcases the compound's relevance in enhancing learning, memory, and brain metabolism. Dhama et al. (2021) provide an overview of the different biological activities associated with piracetam, highlighting its utility in treating central nervous system disorders and emphasizing the importance of synthetic methodologies to improve treatment outcomes (Dhama et al., 2021).
Propriétés
IUPAC Name |
N,N-dimethyl-2-(4-oxopiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONSFHCFJYQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)
![2-[4-(Pyridin-4-YL)-1,3-thiazol-2-YL]acetonitrile](/img/structure/B3072772.png)

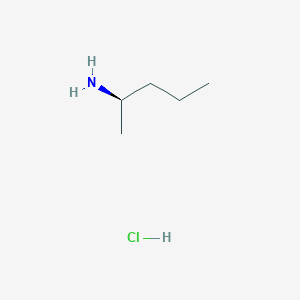
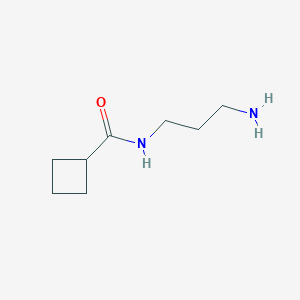

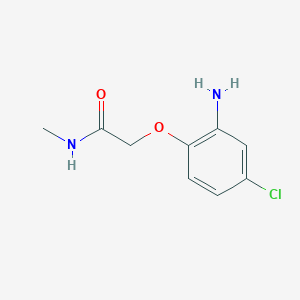
![(2S)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B3072801.png)


![6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile](/img/structure/B3072813.png)
